N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide
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Overview
Description
N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been extensively studied due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Alkylation: The indazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 1-position.
Amidation: The final step involves the coupling of the alkylated indazole with but-2-ynoic acid or its derivatives to form the but-2-ynamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole core.
Reduction: Reduced forms of the but-2-ynamide moiety.
Substitution: Substituted indazole derivatives with various functional groups.
Scientific Research Applications
N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The indazole core is known to interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[1-(1H-Indazol-5-yl)ethyl]acetamide: Similar structure but with an acetamide moiety instead of but-2-ynamide.
N-[1-(1H-Indazol-5-yl)ethyl]prop-2-ynamide: Similar structure but with a prop-2-ynamide moiety instead of but-2-ynamide.
Uniqueness
N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide is unique due to the presence of the but-2-ynamide moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(1H-indazol-5-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-4-13(17)15-9(2)10-5-6-12-11(7-10)8-14-16-12/h5-9H,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYANJKXQYBSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC2=C(C=C1)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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